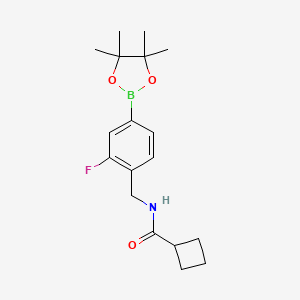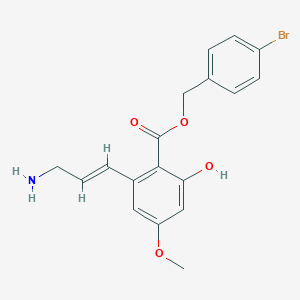
4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate is a complex organic compound that features a bromobenzyl group, an aminopropenyl chain, and a hydroxy-methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the bromobenzyl intermediate: This can be achieved by bromination of benzyl alcohol.
Synthesis of the aminopropenyl chain: This step may involve the reaction of an appropriate aldehyde with an amine to form the propenyl chain.
Coupling reactions: The final step involves coupling the bromobenzyl intermediate with the aminopropenyl chain and the hydroxy-methoxybenzoate moiety under suitable conditions, such as using a base and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the double bond in the propenyl chain.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzyl derivatives: Compounds with similar bromobenzyl groups.
Aminopropenyl compounds: Molecules featuring the aminopropenyl chain.
Hydroxy-methoxybenzoates: Compounds with similar benzoate moieties.
Uniqueness
The uniqueness of 4-Bromobenzyl (E)-2-(3-aminoprop-1-en-1-yl)-6-hydroxy-4-methoxybenzoate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H18BrNO4 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl 2-[(E)-3-aminoprop-1-enyl]-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C18H18BrNO4/c1-23-15-9-13(3-2-8-20)17(16(21)10-15)18(22)24-11-12-4-6-14(19)7-5-12/h2-7,9-10,21H,8,11,20H2,1H3/b3-2+ |
Clave InChI |
SBCGSONZHZWLKN-NSCUHMNNSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)/C=C/CN |
SMILES canónico |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


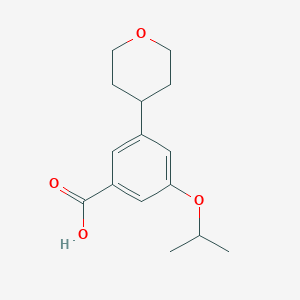
![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

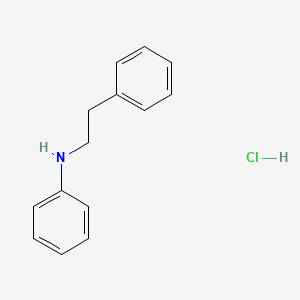
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)

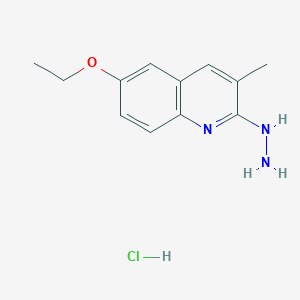
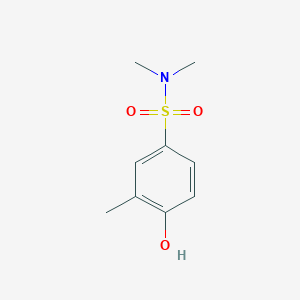

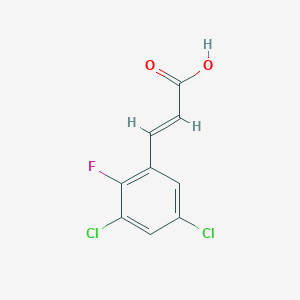
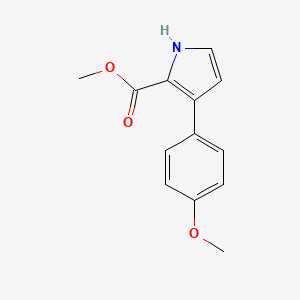
![4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
